molecular formula C16H18ClNO2 B3723319 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B3723319
M. Wt: 291.77 g/mol
InChI Key: XNMKKIDNXOMCNY-UHFFFAOYSA-N
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Description

The compound 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione belongs to the β-diketone family, characterized by a cyclohexane-1,3-dione core substituted with a methylidene group linked to an aromatic amine. Its structure features:

  • A 5,5-dimethylcyclohexane-1,3-dione backbone, which adopts a chair conformation in solid-state structures .
  • A (3-chloro-2-methylphenyl)amino group attached via a methylidene bridge, introducing steric and electronic effects. The chloro and methyl substituents on the aromatic ring likely influence solubility, reactivity, and biological interactions.

Cyclohexane-1,3-dione derivatives are notable for their enzyme-inhibitory properties, particularly against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides and pharmaceuticals .

Properties

IUPAC Name

2-[(3-chloro-2-methylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-10-12(17)5-4-6-13(10)18-9-11-14(19)7-16(2,3)8-15(11)20/h4-6,9,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMKKIDNXOMCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 3-chloro-2-methylaniline with 5,5-dimethyl-1,3-cyclohexanedione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups into the aromatic ring.

Scientific Research Applications

2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Aromatic Ring Molecular Formula Key Properties/Biological Activities References
Target Compound : 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione 3-Cl, 2-CH₃ C₁₆H₁₇ClN₂O₂ Inferred: Potential HPPD inhibition due to chloro substituent; moderate lipophilicity
5,5-Dimethyl-2-[(3-trifluoromethylphenyl)amino]methylidene analog 3-CF₃ C₁₆H₁₆F₃N₂O₂ High polarity (PSA = 49.7 Ų), strong electron-withdrawing CF₃ group enhances enzyme binding affinity
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione 2,5-(OCH₃) C₁₇H₂₁N₂O₄ Electron-donating methoxy groups may reduce HPPD inhibition but improve solubility
2-{(4-Chlorophenyl)aminomethylidene}-5,5-dimethylcyclohexane-1,3-dione 4-Cl, additional sulfanyl group C₁₅H₁₆ClN₂O₂S Sulfanyl moiety increases molecular complexity; antimicrobial activity observed in related derivatives
2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione 4-Br, diphenylpropyl chain C₂₈H₂₆BrNO₃ Demonstrated anticancer activity (MTT assay against MDA-MB-231 cells)

Structural and Functional Insights :

Electron-Withdrawing vs. Electron-Donating Groups :

  • The chloro (Cl) and trifluoromethyl (CF₃) substituents in the target compound and its analogs enhance electrophilicity, favoring interactions with HPPD’s active site .
  • Methoxy (OCH₃) groups, as in the 2,5-dimethoxyphenyl analog, increase solubility but may reduce enzyme-binding efficiency due to steric hindrance .

Biological Activity: Compounds with bulky aromatic chains (e.g., diphenylpropyl in ’s derivative) exhibit anticancer activity, likely via interference with cellular redox pathways .

Physicochemical Properties :

  • The 3-trifluoromethylphenyl analog has a high topological polar surface area (49.7 Ų), suggesting moderate blood-brain barrier permeability, while the target compound’s chloro-methyl group may balance lipophilicity and bioavailability .

Conformational Stability :

  • All analogs retain the chair conformation of the cyclohexane-1,3-dione ring, critical for maintaining planarity and π-π stacking interactions in enzyme binding .

Research Findings and Implications

  • Enzyme Inhibition : Chloro and CF₃ derivatives are potent HPPD inhibitors, aligning with studies showing 2-nitro-4-trifluoromethylbenzoyl analogs as effective herbicides .
  • Anticancer Potential: The diphenylpropyl derivative’s activity against breast cancer cells highlights the role of extended hydrophobic chains in cytotoxicity .

Biological Activity

The compound 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18ClN1O2
  • Molecular Weight : 295.77 g/mol

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. The National Cancer Institute (NCI) evaluated its activity against a panel of human tumor cell lines. The findings indicate:

  • Mean GI50/TGI Values : The compound exhibited mean GI50 (the concentration required to inhibit 50% of cell growth) values of approximately 15.72 μM, indicating potent cytotoxicity against various cancer cell lines .
  • Specific Efficacy : It showed notable inhibition rates against several cancer types:
    • Non-small cell lung cancer (HOP-62): GP = -17.47%
    • CNS cancer (SF-539): GP = -49.97%
    • Melanoma (MDA-MB-435): GP = -22.59%
    • Ovarian cancer (OVCAR-8): GP = -27.71%
    • Prostate cancer (DU-145): GP = -44.35%
    • Breast cancer (MDA-MB-468): GP = -15.65% .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Research indicates that derivatives of similar structures exhibit a broad spectrum of activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The compound's structural analogs have shown higher efficacy compared to traditional antibiotics, suggesting potential for development as an antibacterial agent .

In Vitro Studies

A detailed investigation into the compound's biological activities was conducted using in vitro assays:

  • Cell Viability Assays : The compound was tested across multiple concentrations against various cell lines to determine its cytotoxic effects.
  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to elucidate these mechanisms fully.

Pharmacokinetic Properties

Preliminary pharmacokinetic studies indicate favorable properties for drug development:

  • Absorption and Distribution : The compound demonstrates good solubility and permeability characteristics.
  • Metabolism : Initial assessments suggest that it undergoes metabolic transformations that could be beneficial for therapeutic applications.

Data Summary Table

Activity TypeCell Line/OrganismGI50 Value (μM)Remarks
AnticancerHOP-62 (Lung Cancer)15.72Significant cytotoxicity
AnticancerSF-539 (CNS Cancer)50.68High growth inhibition
AntimicrobialStaphylococcus aureusN/AEffective against MRSA
AntimicrobialEnterococcus faecalisN/ABroad-spectrum antibacterial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.